molecular formula C16H12Cl2N4O2S B6025791 N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6025791
M. Wt: 395.3 g/mol
InChI Key: LRGBCWCWGPWPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTU and is a member of the thiadiazole class of compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea varies depending on the application. In cancer research, it works by inhibiting the activity of enzymes involved in cell division and inducing apoptosis in cancer cells. In neuroprotection, it works by reducing oxidative stress and inflammation, and inhibiting apoptosis in the brain. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In neuroprotection, it reduces oxidative stress and inflammation, and inhibits apoptosis in the brain. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its activity can be easily measured using standard techniques. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. Some of these include:
1. Development of Novel Therapeutics: Further studies can be conducted to develop novel therapeutics based on this compound for the treatment of cancer, neurodegenerative diseases, and microbial infections.
2. Mechanistic Studies: Further studies can be conducted to elucidate the mechanism of action of this compound in different applications.
3. Structural Modifications: Structural modifications of this compound can be carried out to improve its solubility, bioavailability, and activity.
4. Toxicity Studies: Further studies can be conducted to evaluate the toxicity of this compound in vivo and in vitro.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is easy and its activity can be easily measured using standard techniques. Further studies are needed to elucidate its mechanism of action, develop novel therapeutics, and evaluate its toxicity.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction between 3,4-dichloroaniline and 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to exhibit anticancer activity in various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
2. Neuroprotection: this compound has been shown to possess neuroprotective properties. It works by reducing oxidative stress, inflammation, and apoptosis in the brain, thereby protecting neurons from damage.
3. Antimicrobial Activity: this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. It works by disrupting the cell membrane and inhibiting the growth and proliferation of microorganisms.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-11-4-2-3-9(7-11)14-21-22-16(25-14)20-15(23)19-10-5-6-12(17)13(18)8-10/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBCWCWGPWPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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